molecular formula C15H16N2O2 B2742924 N-[4-(Aminomethyl)phenyl]-3-methoxybenzamide CAS No. 926262-17-1

N-[4-(Aminomethyl)phenyl]-3-methoxybenzamide

Cat. No.: B2742924
CAS No.: 926262-17-1
M. Wt: 256.305
InChI Key: KMQVWDSJGOZNEG-UHFFFAOYSA-N
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Description

N-[4-(Aminomethyl)phenyl]-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an aminomethyl group attached to a phenyl ring, which is further connected to a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(Aminomethyl)phenyl]-3-methoxybenzamide typically involves the reaction of 4-(aminomethyl)aniline with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(Aminomethyl)phenyl]-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like thiols or amines can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce primary amines.

Scientific Research Applications

N-[4-(Aminomethyl)phenyl]-3-methoxybenzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[4-(Aminomethyl)phenyl]-3-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active site residues, while the methoxybenzamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)aniline: Shares the aminomethyl group but lacks the methoxybenzamide moiety.

    3-Methoxybenzamide: Contains the methoxybenzamide moiety but lacks the aminomethyl group.

    N-(4-Methoxyphenyl)benzamide: Similar structure but with a methoxy group on the phenyl ring instead of the aminomethyl group.

Uniqueness

N-[4-(Aminomethyl)phenyl]-3-methoxybenzamide is unique due to the combination of the aminomethyl group and the methoxybenzamide moiety, which provides a distinct set of chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with the similar compounds listed above.

Properties

IUPAC Name

N-[4-(aminomethyl)phenyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-19-14-4-2-3-12(9-14)15(18)17-13-7-5-11(10-16)6-8-13/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMQVWDSJGOZNEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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